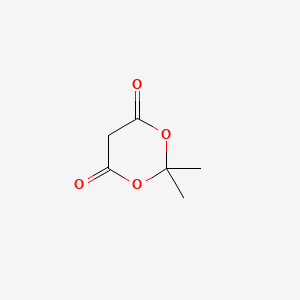

2,2-Dimethyl-1,3-dioxan-4,6-dion

Übersicht

Beschreibung

2,2-Dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .

Synthesis Analysis

2,2-Dimethyl-1,3-dioxane-4,6-dione can be synthesized from malonic acid and acetone with iodine as a catalyst and acetic anhydride as a condensing reagent .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-dioxane-4,6-dione can be viewed using Java or Javascript .Chemical Reactions Analysis

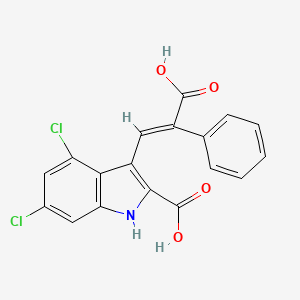

Meldrum’s acid undergoes a Knoevenagel condensation with formaldehyde to form an active Michael acceptor for a second molecule of Meldrum’s acid .Physical and Chemical Properties Analysis

Meldrum’s acid is a crystalline colorless solid, sparingly soluble in water. It decomposes on heating with the release of carbon dioxide and acetone . It has a melting point of 94-95°C and a pKa of 4.8 in water .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Meldrumsäure wird häufig in der organischen Synthese verwendet, insbesondere für die Bildung mehrerer C-C-Bindungen aufgrund ihrer ausreichenden Acidität (pKa 4,83) und sterischen Starrheit . Ihre einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von Reaktionen teilzunehmen, was sie zu einem vielseitigen Reagenz im Bereich der organischen Synthese macht .

Herstellung von Acyl-Meldrumsäure-Derivaten

Meldrumsäurederivate, bekannt als Acyl-Meldrumsäuren, sind eine wichtige Klasse von Verbindungen. Die Herstellungsmethoden dieser Verbindungen, einschließlich der kürzlich vorgeschlagenen und eher selten verwendeten, werden betrachtet .

Synthese von heterocyclischen Verbindungen

Meldrumsäure ist ein sehr nützliches Reagenz bei der Synthese von heterocyclischen Verbindungen . Ihre einzigartige Reaktivität und ihre strukturellen Merkmale machen sie zu einem idealen Ausgangsmaterial für die Konstruktion verschiedener heterocyclischer Gerüste.

Knoevenagel-Kondensationsreaktionen

Die Knoevenagel-Kondensationsreaktion zwischen Aldehyden und Meldrumsäure wird in ionischen Flüssigkeiten beschleunigt . Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Naturstoffe.

Synthese von 5-[Alkyl(aryl)(hydroxy)methyliden]-2,2-dimethyl-1,3-dioxan-4,6-dionen

Die ersten 5-[Alkyl(aryl)(hydroxy)methyliden]-2,2-dimethyl-1,3-dioxan-4,6-dione wurden 1978 von Yonemitsu und Mitarbeitern durch die Reaktion von Meldrumsäure mit Acylchloriden hergestellt .

Thermische Stabilitätsstudien

Die chemischen Eigenschaften von Acyl-Meldrumsäuren, einschließlich ihrer thermischen Stabilität, werden im Detail beschrieben . Diese Studien liefern wertvolle Informationen für die Entwicklung neuer Reaktionen und die Optimierung bestehender Synthesemethoden.

Wirkmechanismus

Target of Action

2,2-Dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is a versatile reagent in organic synthesis . It primarily targets aldehydes, where it acts as a nucleophile in condensation reactions .

Mode of Action

Meldrum’s acid interacts with its targets through a Knoevenagel condensation reaction . This reaction involves the nucleophilic addition of Meldrum’s acid to an aldehyde, followed by the elimination of water to form a double bond .

Biochemical Pathways

The Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is a key step in various biochemical pathways. This reaction leads to the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

Its solubility in dioxane suggests that it may have good bioavailability in organic solvents.

Result of Action

The result of Meldrum’s acid action is the formation of complex organic molecules through the creation of carbon-carbon bonds . These molecules can serve as intermediates in various organic synthesis reactions .

Action Environment

The action of 2,2-Dimethyl-1,3-dioxane-4,6-dione is influenced by environmental factors such as the presence of ionic liquids, which can accelerate the Knoevenagel condensation reaction . Additionally, the compound is stable under normal storage conditions (2-8°C) .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2,2-Dimethyl-1,3-dioxane-4,6-dione plays a significant role in biochemical reactions. It is involved in the Knoevenagel condensation reaction between aldehydes, which are accelerated in ionic liquids

Cellular Effects

It is known to cause eye and skin irritation, and may be harmful if swallowed or inhaled

Molecular Mechanism

It is known to participate in multiple C-C bond formations due to its adequate acidity and steric rigidity

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-1,3-dioxane-4,6-dione vary with different dosages in animal models. The LD50 in mice is 180 mg/kg when administered intravenously

Eigenschaften

IUPAC Name |

2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHFUVWIGNLZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051846 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Meldrum's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2033-24-1 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldrum's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meldrum's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane-4,6-dione, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELDRUM'S ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD139RP1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

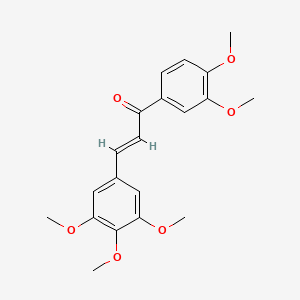

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)

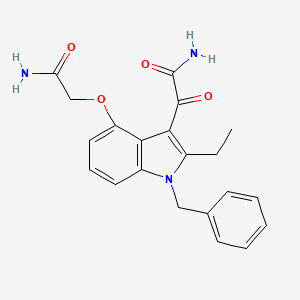

![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)

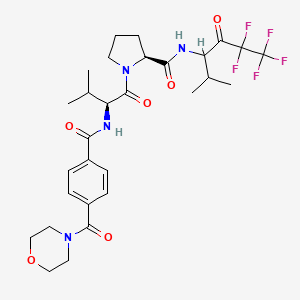

![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)